2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
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Overview
Description
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate is a chemical compound with the molecular formula C23H23ClN2O5 and a molecular weight of 442.9 g/mol . It is known for its high affinity as a ligand for dopamine D4 receptors . This compound is often utilized in research to study its properties and interactions with various neurotransmitter receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate typically involves the following steps:
Formation of the Dibenz[b,f]oxepin Core: This step involves the cyclization of appropriate precursors to form the dibenz[b,f]oxepin structure.
Chlorination: Introduction of a chlorine atom at the 2-position of the dibenz[b,f]oxepin core.
Piperazine Substitution: The 11-position of the dibenz[b,f]oxepin core is substituted with 4-methylpiperazine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis: Large-scale cyclization and chlorination reactions.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
Scientific Research Applications
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate is widely used in scientific research, particularly in the following fields:
Chemistry: Studying its reactivity and interactions with other chemical compounds.
Biology: Investigating its effects on biological systems, particularly its role as a ligand for neurotransmitter receptors.
Medicine: Exploring its potential therapeutic applications, especially in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It acts as a high-affinity ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the central nervous system, potentially affecting neurotransmission and receptor function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin hydrochloride
- 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin sulfate
Uniqueness
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate is unique due to its specific maleate salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C23H23ClN2O5 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
OOHVXDUNWCMZCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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